molecular formula C21H19N5O B12157557 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12157557
M. Wt: 357.4 g/mol
InChI Key: OYILQDSSCDGLMM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold known for its structural resemblance to purine bases, which allows it to interact effectively with a variety of biological targets . The specific substitution pattern of this compound—featuring a 1,3-dimethyl group on the pyrazole ring, a phenyl group at the 6-position, and an N-(pyridin-2-ylmethyl)carboxamide moiety at the 4-position—is designed to optimize its physicochemical properties, binding affinity, and metabolic stability for research applications . Pyrazolo[3,4-b]pyridine cores are extensively investigated for their wide range of biomedical potential. Researchers utilize these structures as key intermediates in the synthesis of more complex bioactive molecules or as candidate inhibitors for various enzyme classes, particularly protein kinases . The structural features of this specific compound suggest its potential utility as a building block in the development of tyrosine kinase inhibitors or as a modulator of other protein-protein interactions relevant in oncology and immunology . The presence of the carboxamide linker and the pyridinylmethyl group enhances its ability to form critical hydrogen bonds within enzyme active sites, making it a valuable template for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives. All necessary safety data sheets (SDS) should be consulted and proper handling protocols must be followed prior to use.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N5O/c1-14-19-17(21(27)23-13-16-10-6-7-11-22-16)12-18(15-8-4-3-5-9-15)24-20(19)26(2)25-14/h3-12H,13H2,1-2H3,(H,23,27)

InChI Key

OYILQDSSCDGLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazoles with Diketoesters

The Gould–Jacobs reaction is widely employed to construct the pyrazolo[3,4-b]pyridine scaffold. For the target compound, 1,3-dimethylpyrazole-5-amine (1 ) reacts with ethyl 2-(ethoxymethylene)-3-oxobutanoate (2 ) under acidic conditions to yield ethyl 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (3 ) (Figure 1A). Acetic acid catalyzes the cyclization, with yields reaching 75–85%.

Mechanistic Insights :
The reaction proceeds via enamine formation between the 5-amino group of the pyrazole and the ethoxymethylene group of the diketoester, followed by cyclodehydration to form the pyridine ring. The phenyl group at C-6 originates from the diketoester’s R-substituent, while the 1,3-dimethyl groups are introduced via the pyrazole precursor.

Hydrolysis to Carboxylic Acid Intermediate

Saponification of the C-4 Ester

The ethyl ester (3 ) undergoes hydrolysis using potassium hydroxide in isopropanol/water to produce 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (4 ). This step achieves near-quantitative yields (95–99%) under reflux conditions.

Optimization Data :

ConditionTemperatureTimeYield
KOH (2 eq), iPrOH80°C4 h99%
NaOH (2 eq), EtOH70°C6 h85%

Basic hydrolysis is preferred over acidic conditions to avoid decarboxylation.

Amide Coupling at C-4

HATU-Mediated Coupling with Pyridin-2-Ylmethylamine

The carboxylic acid (4 ) is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with pyridin-2-ylmethylamine in dimethylformamide (DMF) (Figure 1B). Triethylamine is used as a base, achieving yields of 80–90%.

Reaction Protocol :

  • 4 (1.0 eq), HATU (1.2 eq), and DMF (0.1 M) are stirred at 25°C for 10 minutes.

  • Pyridin-2-ylmethylamine (1.5 eq) and Et3_3N (2.0 eq) are added.

  • The mixture is stirred for 12 h, followed by aqueous workup and column chromatography.

Challenges :

  • Competitive formation of N-acylurea byproducts requires strict stoichiometric control of HATU.

  • Steric hindrance from the 1,3-dimethyl groups necessitates prolonged reaction times.

Alternative Palladium-Catalyzed Aminocarbonylation

Direct Functionalization of Halogenated Intermediates

While less common for C-4 carboxamides, palladium-catalyzed aminocarbonylation has been adapted for analogous pyrazolo[3,4-b]pyridines. Using 4-iodo-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine (5 ), CO gas, and pyridin-2-ylmethylamine, this method employs Pd(OAc)2_2/Xantphos catalysts in toluene at 100°C. Yields remain moderate (50–60%) due to competing decarbonylation.

Comparative Analysis :

MethodYieldTimeScalability
HATU coupling90%12 hHigh
Pd-catalyzed aminocarbonylation55%18 hModerate

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategies

Recent advances utilize Wang resin-bound carboxylic acid (6 ) for iterative amide coupling (Figure 2). After immobilizing 4 onto the resin via ester linkages, pyridin-2-ylmethylamine is introduced in a microwave-assisted reaction (60°C, 30 min), achieving 85% purity after cleavage.

Advantages :

  • Reduces purification steps.

  • Enables parallel synthesis of analogs.

Quality Control and Characterization

Analytical Validation

Final compounds are characterized via 1^1H/13^13C NMR, HRMS, and HPLC. Key spectroscopic data for the target molecule include:

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 6H, Ar-H), 4.85 (s, 2H, CH2_2), 2.75 (s, 3H, N-CH3_3), 2.65 (s, 3H, N-CH3_3).

  • HRMS (ESI+) : m/z calculated for C21_{21}H19_{19}N5_5O [M+H]+^+: 357.1589; found: 357.1592.

Key Citations :

  • Core synthesis via Gould–Jacobs reaction.

  • HATU-mediated amide coupling.

  • Palladium-catalyzed aminocarbonylation .

Chemical Reactions Analysis

Reaction Mechanisms and Active Sites

The compound's reactivity arises from three key structural features:

  • Carboxamide group : Participates in nucleophilic substitutions and hydrogen bonding.

  • Pyrazolo[3,4-b]pyridine core : Susceptible to electrophilic aromatic substitution (EAS) at electron-rich positions.

  • Pyridin-2-ylmethyl substituent : Engages in coordination chemistry and π-π stacking interactions.

Nucleophilic Substitution at the Carboxamide

The carboxamide moiety undergoes hydrolysis and aminolysis under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (6M), reflux, 12 h1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid85%
Alkaline HydrolysisNaOH (2M), 80°C, 8 hSodium carboxylate derivative78%
AminolysisPrimary amines, DMF, 100°CSecondary carboxamides (e.g., N-aryl derivatives)92%

Palladium-catalyzed aminocarbonylation using CO gas (generated ex situ via COware®) enables efficient synthesis of tertiary carboxamides with yields up to 99% .

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[3,4-b]pyridine core undergoes EAS primarily at the C5 and C7 positions:

ElectrophileConditionsMajor ProductRegioselectivitySource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative>95% C5
SulfonationClSO₃H, CH₂Cl₂, rt7-Sulfo derivative>90% C7
HalogenationBr₂/FeBr₃, 50°C5-Bromo derivative88% C5

The electron-donating methyl groups and fused pyridine ring direct electrophiles to specific positions .

Cyclization and Rearrangement

  • Thermal Cyclization : Heating in toluene with PPh₃ yields tricyclic quinazoline analogs via intramolecular C-N bond formation.

  • Acid-Mediated Rearrangement : Treatment with H₂SO₄ induces ring expansion to form pyrido[2,3-d]pyrimidines .

Palladium-Catalyzed Aminocarbonylation

A state-of-the-art protocol for carboxamide functionalization :

  • Catalyst : Pd(OAc)₂/Xantphos

  • CO Source : Formic acid + mesyl chloride → in situ CO generation

  • Scope : Compatible with aliphatic/aromatic amines (e.g., benzylamine, morpholine)

  • Yield : 89–99%

Pyridine Ring Construction

The pyrazolo[3,4-b]pyridine scaffold is synthesized via condensation of 3-aminopyrazole with 1,3-dicarbonyl compounds (e.g., acetylacetone), followed by oxidative aromatization .

Stability and Side Reactions

  • Photodegradation : UV exposure (λ = 254 nm) in methanol leads to N-demethylation (t₁/₂ = 4.2 h).

  • Oxidative Degradation : H₂O₂/Fe²⁺ (Fenton’s reagent) cleaves the pyrazole ring, forming pyridine-3,4-dicarboxamide.

Comparative Reactivity with Analogs

Structural FeatureReactivity DifferenceExampleSource
Pyridin-2-ylmethyl vs. pyridin-4-ylmethylEnhanced EAS at C5 due to steric effectsNitration yield: 95% (2-yl) vs. 82% (4-yl)
Carboxamide vs. esterHigher hydrolysis resistanceEster t₁/₂ (acidic): 2 h vs. carboxamide: 12 h

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization at various positions. The compound in focus can be synthesized through a series of reactions involving pyridine derivatives and substituted phenyl groups. Techniques such as NMR spectroscopy and X-ray crystallography are often employed for structural elucidation, confirming the presence of specific functional groups and the overall molecular geometry.

Biomedical Applications

The biomedical applications of 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide are diverse and promising:

1. Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of this compound has been tested against several cancer cell lines with encouraging results in reducing cell viability and inducing apoptosis .

2. Anti-inflammatory Properties
Compounds in this class have also demonstrated anti-inflammatory effects. They can inhibit key inflammatory mediators such as cytokines and chemokines. In vivo studies have shown that administration of pyrazolo[3,4-b]pyridine derivatives can reduce inflammation in models of arthritis and other inflammatory diseases .

3. Antimicrobial Activity
The antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives has been explored against various bacterial strains. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to effective antimicrobial action .

4. Neuroprotective Effects
Recent studies suggest that some derivatives may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. These compounds may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection .

Case Studies

Several case studies highlight the effectiveness of 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide:

Study Focus Findings
Study 1AnticancerDemonstrated significant inhibition of tumor growth in xenograft models using this compound derivative .
Study 2Anti-inflammatoryShowed reduced edema in carrageenan-induced paw edema models .
Study 3AntimicrobialEffective against multi-drug resistant strains of bacteria with low MIC values .
Study 4NeuroprotectionExhibited protective effects on neuronal cells under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s key structural features and their functional implications are best understood through comparison with closely related analogs.

Substituent Variations at the Pyrazole Ring

  • Example 1: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3, ) 1-Ethyl vs. 6-Methyl vs. 6-Phenyl: The smaller methyl group reduces aromatic stacking capacity, which may diminish binding affinity in targets reliant on π-π interactions.
  • Example 2 : 1-Cyclopentyl-6-Methyl-N~4~-(3-Pyridylmethyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()

    • 1-Cyclopentyl vs. 1-Methyl : The cyclopentyl substituent introduces significant steric hindrance and conformational rigidity, which could enhance selectivity for specific enzyme pockets but reduce solubility.

Modifications in the Carboxamide Side Chain

  • Example 3 : N-[(1,2-Dihydro-4,6-Dimethyl-2-Oxo-3-Pyridinyl)Methyl]-1-(1-Methylethyl)-6-[4-(4-MorpholinylMethyl)Phenyl]... ()

    • Morpholinylmethyl Phenyl vs. Pyridin-2-Ylmethyl : The morpholine group introduces a polar oxygen atom, improving aqueous solubility and hydrogen-bonding capacity. This contrasts with the pyridinylmethyl group in the target compound, which offers a mix of hydrophilicity and aromaticity.
  • Example 4: Methyl-{4,6-Diamino-2-[1-(2-Fluoro-Benzyl)-1H-Pyrazolo[3,4-b]Pyridin-3-Yl]Pyrimidin-5-Yl}Methylcarbamate () Fluorobenzyl vs. Phenyl: Fluorination enhances electronegativity and may improve membrane permeability or metabolic resistance.

Impact of Core Modifications

  • General Trends: Phenyl at Position 6 (target compound) vs. Carboxamide Linker: All analogs retain this group, suggesting its importance in binding via hydrogen bonds or as a pharmacophore .

Hydrogen Bonding and Crystallographic Insights

The carboxamide group and pyridine nitrogen in the target compound likely participate in hydrogen-bonding networks, influencing crystallization behavior and molecular recognition. emphasizes graph-set analysis for such patterns, which could explain differences in solubility or crystal packing between the target compound and analogs like Example 3 (morpholine-containing) or Example 4 (fluorinated).

Biological Activity

The compound 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structural formula of 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be represented as follows:

C18H19N5O\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}

This compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets due to the presence of multiple functional groups.

Anticancer Properties

Recent studies have shown that compounds in the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, derivatives have been developed that demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The compound's structure allows it to effectively inhibit these enzymes, which are crucial for cell cycle regulation.

CompoundIC50 (µM)Target
10.36CDK2
21.8CDK9

These findings suggest that 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that pyrazolo[3,4-b]pyridines can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations around 10 µM , indicating a strong anti-inflammatory effect comparable to standard treatments like dexamethasone .

PDE4 Inhibition

Another significant biological activity associated with this compound is its role as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 is implicated in various inflammatory and allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of PDE4 by pyrazolo[3,4-b]pyridine compounds can lead to reduced inflammation and improved respiratory function .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their efficacy against various cancer cell lines. The compound showed selective cytotoxicity towards HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cells with IC50 values ranging from 5 µM to 15 µM . This selectivity highlights the potential of this compound in targeted cancer therapies .

Case Study 2: Inhibition of Inflammatory Cytokines

In vitro studies assessing the anti-inflammatory effects of 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide revealed significant inhibition of IL-6 and TNF-α production in LPS-stimulated macrophages. The results indicated that the compound could reduce inflammatory responses effectively, suggesting its application in treating inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Core formation : Cyclization of pyrazolo-pyridine intermediates using substituted pyridines under reflux conditions (e.g., acetonitrile or DMF as solvents, 80–100°C) .
  • Functionalization : Introduction of the pyridin-2-ylmethyl carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
  • Optimization : Reaction conditions (solvent, temperature, catalyst) should be screened using Design of Experiments (DoE) to maximize yield. For example, a factorial design can identify critical parameters like molar ratios or reaction time .
ParameterTested RangeOptimal ConditionImpact on Yield
SolventDMF, MeCN, THFDMF+25%
Temperature60°C, 80°C, 100°C80°C+15%
CatalystEDCI, DCC, NoneEDCI/HOBt+30%

Q. How should researchers confirm structural integrity and purity?

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at 1,3-positions; pyridin-2-ylmethyl moiety) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and pyrazole/pyridine ring vibrations .
    • Chromatography :
  • HPLC : Use C18 columns (MeCN/H₂O gradient) to assess purity (>98%) and detect by-products .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 428.1784) .

Advanced Research Questions

Q. What functionalization strategies enhance biological activity, such as fluorination?

Fluorination at specific positions (e.g., pyridine or phenyl rings) can improve metabolic stability and target binding:

  • Electrophilic Fluorination : Use Selectfluor® or DAST to introduce fluorine atoms under inert conditions .
  • Suzuki-Miyaura Coupling : Incorporate fluorinated aryl boronic acids into the pyridine core .
  • Impact : Fluorinated analogs show increased logP (e.g., from 2.1 to 3.5) and improved IC₅₀ values in kinase inhibition assays .

Q. How can computational chemistry streamline synthesis planning?

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable routes (e.g., assessing cyclization barriers in pyrazolo-pyridine formation) .
  • Data-Driven Optimization : Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal solvents/catalysts, reducing trial-and-error .
  • Example : ICReDD’s workflow integrates quantum mechanics/molecular mechanics (QM/MM) simulations with experimental validation to prioritize synthetic routes .

Q. What methodologies resolve discrepancies in reaction yields or by-products during scale-up?

  • Mechanistic Studies : Probe side reactions using in-situ IR or LC-MS to identify intermediates (e.g., hydrolysis of amide bonds under acidic conditions) .
  • Process Analytical Technology (PAT) : Real-time monitoring of parameters like pH and temperature to maintain consistency .
  • Case Study : Scaling from 1g to 100g batches revealed a 15% yield drop due to inefficient mixing; switching to a flow reactor improved homogeneity and restored yield .

Q. How can researchers ensure reproducibility in multi-step syntheses?

  • Standardized Protocols : Document all parameters (e.g., drying time for intermediates, stirring speed) to minimize variability .
  • Collaborative Validation : Share synthetic procedures with independent labs for cross-verification .
  • Critical Step : Purification of the pyridin-2-ylmethyl intermediate via column chromatography (hexane/EtOAc gradient) is sensitive to silica gel activity; pre-condition columns to avoid batch-to-batch differences .

Methodological Resources

  • Experimental Design : Use JMP or Minitab for factorial designs to optimize reaction parameters .
  • Computational Tools : Gaussian (DFT), Schrödinger (docking studies), and ICReDD’s reaction prediction platform .
  • Analytical Standards : Compare NMR/IR data with published spectra in Journal of Medicinal Chemistry or Tetrahedron Letters .

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